molecular formula C14H22ClNO B1397626 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1219960-69-6

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397626
M. Wt: 255.78 g/mol
InChI Key: QGDUUPGDCKVKIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 2,3-dimethylphenoxy group.

Scientific Research Applications

Influence on Geometry and Intermolecular Interactions

Aminoalkanol derivatives, including compounds similar to 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, have garnered interest in medicinal chemistry for anticonvulsant drug development. Research by Żesławska et al. (2020) investigated the impact of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of related compounds. They found significant differences in the geometries and intermolecular interactions, especially in the crystal packing dominated by hydrogen bonds in various forms (Żesławska et al., 2020).

Application in Obesity Research

The compound's structural analogs have been used in obesity research. Massicot et al. (1985) studied a related compound for its metabolic activity in obese rats. It was found to cause reduced food intake and weight gain in these rats, indicating a potential application in obesity treatment (Massicot et al., 1985).

Inhibitors for Corrosion of Copper

Piperidine derivatives, including those structurally related to 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, have been evaluated as inhibitors for the corrosion of copper in H2SO4. Sankarapapavinasam et al. (1991) demonstrated that these compounds, due to their electron donor properties and mode of adsorption, are effective in retarding corrosion by blocking anodic reaction sites (Sankarapapavinasam et al., 1991).

Antifungal and Analgesic Activities

Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones, a class including similar compounds, and evaluated them for various biological activities. They found that certain derivatives exhibited significant analgesic, local anaesthetic, and antifungal activities, highlighting the potential of such compounds in medicinal applications (Rameshkumar et al., 2003).

Synthesis and Structure Studies

Studies like those by Casy and Jeffery (1972) on the synthesis and stereochemistry of diastereoisomeric 1,3-Dimethylpiperidin-4-ols, and related compounds, provide foundational knowledge for understanding the chemical behavior and properties of similar compounds, including 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride (Casy & Jeffery, 1972).

Anti-Inflammatory Agents

Geronikaki et al. (2003) synthesized derivatives of 4-hydroxy-piperidine and evaluated them as anti-inflammatory agents. Their study indicates potential therapeutic applications of piperidine derivatives in treating inflammation (Geronikaki et al., 2003).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-4-3-5-14(12(11)2)16-10-13-6-8-15-9-7-13;/h3-5,13,15H,6-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUUPGDCKVKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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